molecular formula C16H20N2O3 B3009386 2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile CAS No. 1798538-58-5

2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile

Cat. No.: B3009386
CAS No.: 1798538-58-5
M. Wt: 288.347
InChI Key: MXORBPOKHDNJNR-UHFFFAOYSA-N
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Description

2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile is a synthetic organic compound featuring a benzonitrile core substituted with a 3-methoxy group and a 2-(azepan-1-yl)-2-oxoethoxy side chain. Its molecular formula is C₁₆H₂₁N₂O₃, with a calculated molecular weight of 289.35 g/mol.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-20-14-8-6-7-13(11-17)16(14)21-12-15(19)18-9-4-2-3-5-10-18/h6-8H,2-5,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXORBPOKHDNJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(=O)N2CCCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile typically involves the reaction of 3-methoxybenzonitrile with 2-(azepan-1-yl)-2-oxoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile involves its interaction with specific molecular targets. The azepane ring and benzonitrile moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Benzamide Derivatives ()

Several benzamide derivatives synthesized in share structural similarities with the target compound but differ in substituents and functional groups:

Compound ID Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activity
3f 5-Bromo, 4-nitro, benzamide C₁₅H₁₁BrN₂O₅ 379.16 High polarity (NO₂, Br) Tranquilizing effects
3i 4-Methoxy, benzamide C₁₆H₁₅NO₄ 285.29 Moderate solubility (OCH₃) Tranquilizing effects
Target 3-Methoxy, benzonitrile C₁₆H₂₁N₂O₃ 289.35 Lower polarity (CN vs. CONH₂) Not reported

Key Differences :

  • Functional Groups: The nitrile (–CN) group in the target compound replaces the benzamide (–CONH₂) in derivatives like 3f and 3i.
  • Substituent Position : The 3-methoxy group in the target contrasts with the 4-methoxy in 3i, which may alter steric interactions and electronic effects on the aromatic ring.
Benzonitrile Derivatives ()

Compound 20 in -(3-(2-hydroxy-4-(methoxymethoxy)-5-(3-methylbut-2-en-1-yl)phenyl)-3-oxoprop-1-en-1-yl)benzonitrile, shares the benzonitrile core but includes a methoxymethoxy group and a prenyl chain. These features increase steric bulk and hydrophobicity compared to the target compound, suggesting divergent pharmacological pathways .

Azepan-Containing Analogues (–7)

The azepan-1-yl group is a distinguishing feature of the target compound. describes BG14146 (C₂₅H₃₃N₃O₄), which incorporates a 2-(azepan-1-yl)-2-oxoethoxy side chain but attaches it to a pyranone ring instead of a benzonitrile core. This structural variation significantly alters the molecule’s shape and electronic profile, likely directing it toward different biological targets (e.g., kinases or GPCRs) .

Nitro and Bromo Derivatives ()

Nitro (e.g., 3f, 3g) and bromo (e.g., 3f, 3h) substituents in benzamide derivatives enhance electron-withdrawing effects and molecular weight. However, these groups are absent in the target compound, which prioritizes methoxy and nitrile functionalities for balanced electronic and steric properties.

Research Findings and Implications

Pharmacological Potential

While direct activity data for the target compound are lacking, structural analogs suggest possible applications:

  • Neurological Targets : The azepan moiety, common in neuroactive compounds (e.g., antipsychotics), may interact with dopamine or serotonin receptors.

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